rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylic acid is a synthetic organic compound often explored in academic research due to its unique structural properties. This molecule contains a complex arrangement of functional groups, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylic acid typically involves multi-step organic reactions, starting from simple precursors. Key steps may include:
Formation of the piperidine ring through cyclization reactions.
Introduction of methoxy groups via methylation reactions.
Protection of amine functionalities with fluorenylmethyloxycarbonyl (Fmoc) groups.
Carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
The compound is usually synthesized in laboratory settings, rather than industrial scale, due to its specificity and limited demand outside of research. Scaling up the process would require optimization of each step to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: : Reduction reactions may target the piperidine ring or the carboxylic acid group.
Substitution: : The Fmoc group can be substituted under basic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: : Basic conditions, often involving strong bases like sodium hydroxide (NaOH), are used to substitute the Fmoc group.
Major Products
Oxidation: : Products may include ketones or aldehydes if oxidation is partial, or carboxylic acids if oxidation is complete.
Reduction: : Products could include alcohols or amines, depending on the site and extent of reduction.
Substitution: : Various substituted piperidines, depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylic acid has several research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may be explored for activity against biological targets.
Medicine: : Investigated for potential pharmacological properties, including interactions with enzymes and receptors.
Industry: : While not widely used industrially, its derivatives may be studied for materials science applications.
Mechanism of Action
The mechanism by which rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylic acid exerts its effects typically involves:
Molecular Targets: : Potential targets include various enzymes and receptors within biological systems.
Pathways Involved: : The compound may interact with pathways involved in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Unique Aspects
Unique Structure: : The combination of Fmoc protection, methoxy groups, and carboxylic acid in a single piperidine scaffold is relatively unique.
Synthetic Accessibility: : It serves as a versatile intermediate for synthesizing a wide range of derivatives.
Similar Compounds
Piperidine Derivatives: : Compounds like piperine and related alkaloids.
Fmoc-Protected Amines: : Similar compounds used in peptide synthesis.
Methoxy-Substituted Aromatics: : Compounds like vanillin and anisole.
Properties
CAS No. |
2741321-58-2 |
---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 |
Purity |
95 |
Origin of Product |
United States |
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